molecular formula C6H4Br2FN B13913035 3-Bromo-6-(bromomethyl)-2-fluoropyridine

3-Bromo-6-(bromomethyl)-2-fluoropyridine

Cat. No.: B13913035
M. Wt: 268.91 g/mol
InChI Key: MYHWQQCUNSOUSV-UHFFFAOYSA-N
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Description

3-Bromo-6-(bromomethyl)-2-fluoropyridine is a versatile halogenated pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features both bromine and bromomethyl functional groups on a fluoropyridine scaffold, making it a versatile substrate for metal-catalyzed cross-coupling reactions and nucleophilic substitutions. These properties make it particularly useful for constructing complex molecular architectures in medicinal chemistry, such as in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. As a bifunctional building block, it can be used to introduce the pyridine moiety into larger structures while allowing for further derivatization at distinct sites. The compound requires careful handling and storage at 0-8°C to maintain stability. This product is intended for research purposes and is not suitable for diagnostic or therapeutic use. Please contact us for detailed specifications, custom synthesis inquiries, and bulk pricing.

Properties

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

IUPAC Name

3-bromo-6-(bromomethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2

InChI Key

MYHWQQCUNSOUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CBr)F)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Fluoropyridine Derivatives

One of the most common synthetic routes to this compound involves the bromination of 2-fluoropyridine derivatives, specifically starting from 5-bromo-2-fluoro-6-picoline (a methyl-substituted fluoropyridine). The key step is the radical bromination of the methyl group to introduce the bromomethyl substituent at the 6-position, while the 3-position is brominated on the pyridine ring.

  • Reagents and Conditions :
    • N-Bromosuccinimide (NBS) as the brominating agent
    • Radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN)
    • Solvent: Tetrachloromethane (CCl4) or dichloromethane (CH2Cl2)
    • Temperature: Around 80°C
    • Reaction time: Approximately 1 hour under irradiation or reflux
  • Yield : High yields reported, up to 95% under optimized conditions
  • Mechanism : Radical bromination at the benzylic methyl position to form the bromomethyl group, with concurrent electrophilic aromatic substitution to brominate the pyridine ring at the 3-position.

This method is well-documented in the literature and is considered a standard approach for synthesizing this compound.

Alternative Radical Bromination Approaches

Other radical bromination methods utilize different radical initiators or light sources to promote the reaction. For example, the use of azobisisobutyronitrile (AIBN) under reflux in dichloromethane offers a cleaner reaction profile with fewer side products. The selection of solvent and initiator influences the regioselectivity and yield.

Industrial and Continuous Flow Methods

Industrial synthesis may employ continuous flow reactors to enhance reaction control, safety, and scalability. Precise control over temperature, reagent concentration, and residence time in flow systems can improve yield and purity, reducing by-products. Continuous flow bromination using NBS and radical initiators has been reported to be efficient for such halogenated pyridine derivatives.

Related Synthetic Strategies and Analogous Compounds

While direct literature on this compound is limited, related compounds such as 3-bromo-2-bromomethyl-6-fluoropyridine have been synthesized via similar radical bromination routes starting from appropriately substituted fluoro-picolines. These routes provide insight into the bromination chemistry applicable to the target compound.

Additionally, studies on late-stage functionalization of fluoropyridines demonstrate the feasibility of selective substitution at the fluorine site, which is relevant for further derivatization after the initial bromination steps.

Summary of Key Preparation Data

Step Reagents/Conditions Outcome/Yield Notes
Starting material 5-Bromo-2-fluoro-6-picoline - Methyl-substituted fluoropyridine
Bromination agent N-Bromosuccinimide (NBS) - Radical bromination reagent
Radical initiator Dibenzoyl peroxide or AIBN - Initiates radical formation
Solvent Tetrachloromethane or dichloromethane - Inert solvent
Temperature ~80°C - Reflux or irradiation
Reaction time ~1 hour Up to 95% yield Efficient conversion
Product This compound High purity Suitable for further synthetic use

Research Findings and Considerations

  • The radical bromination method is preferred for its simplicity, high yield, and operational convenience.
  • The presence of fluorine at the 2-position influences the regioselectivity of bromination, favoring substitution at the methyl group and the 3-position of the pyridine ring.
  • Radical initiators and reaction conditions must be carefully controlled to avoid overbromination or decomposition.
  • Industrial-scale synthesis benefits from continuous flow techniques to enhance safety and reproducibility.
  • The compound’s dual halogenation (bromo and fluoro) makes it a versatile intermediate for nucleophilic substitutions and cross-coupling reactions in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(bromomethyl)-2-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-(bromomethyl)-2-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(bromomethyl)-2-fluoropyridine involves its interaction with molecular targets through various pathways. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of halogenated pyridines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Compound Substituents CAS Number Key Features
3-Bromo-6-(bromomethyl)-2-fluoropyridine Br (C3), CH₂Br (C6), F (C2) - High reactivity due to bromomethyl; versatile in alkylation/Suzuki couplings
3-Bromo-6-Chloro-2-Fluoropyridine Br (C3), Cl (C6), F (C2) 885952-18-1 Chlorine reduces steric hindrance; lower cost but less reactive than bromine
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine Br (C3), CF₃ (C6), F (C2) 1159512-36-3 Trifluoromethyl enhances hydrophobicity; useful in medicinal chemistry
6-Bromo-2-fluoropyridin-3-amine Br (C6), F (C2), NH₂ (C3) 850220-97-2 Amino group enables conjugation; used in drug candidates targeting receptors
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine Br (C2), Cl (C3), CF₃ (C6) 1211521-13-9 Electron-withdrawing groups stabilize ring; suitable for electrophilic substitutions

Reactivity and Stability

  • Nucleophilic Substitution : The bromomethyl group in this compound undergoes nucleophilic displacement more readily than chlorine or trifluoromethyl groups. For example, Suzuki couplings with aryl boronic acids proceed efficiently at C6 .
  • Fluorine Stability : Fluorine at C2 is generally resistant to displacement unless exposed to strong bases or nucleophiles (e.g., LDA), which can induce ortho-lithiation .
  • Side Reactions : In analogues like 3-(3,4-difluorobenzoyl)-2-fluoropyridine, fluorine displacement occurs with amines, leading to byproducts. This is mitigated in bromomethyl derivatives due to the stronger C-Br bond .

Physicochemical Properties

Property This compound 3-Bromo-6-Chloro-2-Fluoropyridine 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Molecular Weight (g/mol) ~269.9 ~210.4 ~254.0
Boiling Point High (decomposes) Moderate Low (volatile CF₃ group)
Solubility Low in water; soluble in DCM, THF Similar to bromo analogue Hydrophobic (CF₃ enhances lipid solubility)

Note: Trifluoromethyl groups significantly reduce water solubility, making such derivatives preferable for lipid-based formulations .

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